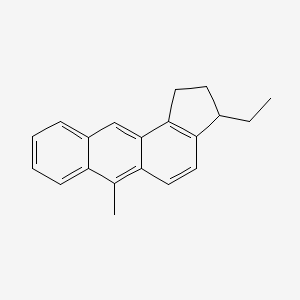
2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) with a unique structure that includes a cyclopenta-fused anthracene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene typically involves the cyclization of appropriate precursors under specific conditions. One reported method involves the reaction of 3-ethyl-2,3-dihydro-6-methyl-1H-cyclopent[a]anthracene with suitable reagents under controlled conditions . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques that involve the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Electrophiles: Such as halogens (Cl2, Br2) and nitronium ions (NO2+).
Major Products Formed
The major products formed from these reactions include:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene has several scientific research applications, including:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Employed in the synthesis of advanced materials with unique electronic properties.
Biological Studies: Investigated for its potential biological activity and interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting normal cellular processes and potentially leading to cytotoxic effects. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its behavior in biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Dimethyl-2,3-dihydro-1H-cyclopent[a]anthracene
- 6-Methyl-2,3-dihydro-1H-cyclopent[a]anthracene
Uniqueness
2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel organic materials and in studies of structure-activity relationships in biological systems.
Eigenschaften
CAS-Nummer |
5096-24-2 |
|---|---|
Molekularformel |
C20H20 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
3-ethyl-6-methyl-2,3-dihydro-1H-cyclopenta[a]anthracene |
InChI |
InChI=1S/C20H20/c1-3-14-8-9-19-18(14)11-10-17-13(2)16-7-5-4-6-15(16)12-20(17)19/h4-7,10-12,14H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
LCRYYWPJVUWCSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC2=C1C=CC3=C(C4=CC=CC=C4C=C23)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


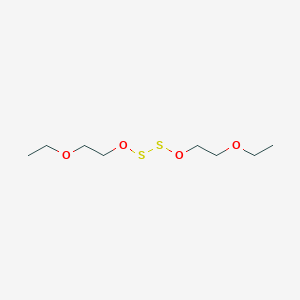
![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)
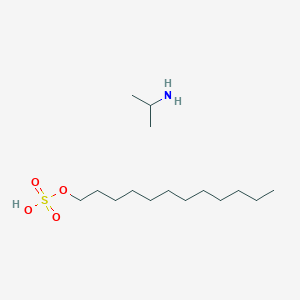
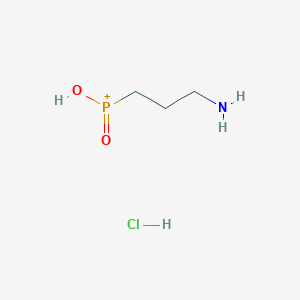
![(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B14749456.png)
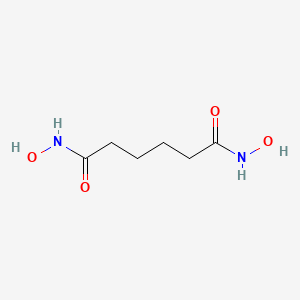

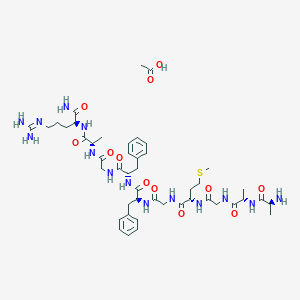
![Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate](/img/structure/B14749466.png)
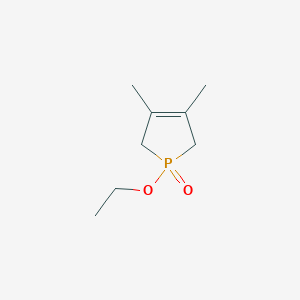
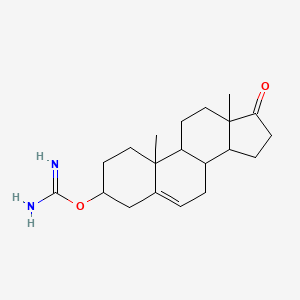
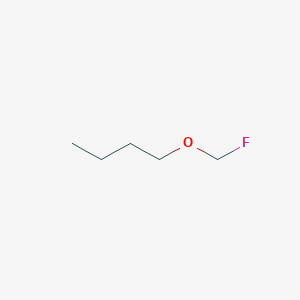
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14749491.png)
![8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione](/img/structure/B14749521.png)
